4-Bromo-1-methyl-5-(phenylmethoxymethyl)triazole

Description

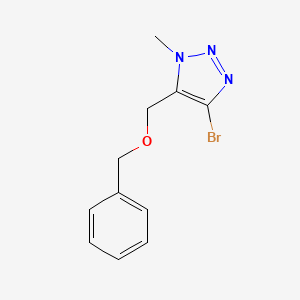

4-Bromo-1-methyl-5-(phenylmethoxymethyl)triazole is a triazole derivative characterized by a bromine atom at the 4-position, a methyl group at the 1-position, and a phenylmethoxymethyl substituent at the 5-position of the triazole ring. This compound belongs to the 1,2,4-triazole class, which is widely studied for its versatility in medicinal chemistry, agrochemicals, and materials science due to its hydrogen-bonding capabilities, metabolic stability, and tunable electronic properties . The phenylmethoxymethyl group enhances steric bulk and may influence solubility and binding interactions in biological systems .

Properties

Molecular Formula |

C11H12BrN3O |

|---|---|

Molecular Weight |

282.14 g/mol |

IUPAC Name |

4-bromo-1-methyl-5-(phenylmethoxymethyl)triazole |

InChI |

InChI=1S/C11H12BrN3O/c1-15-10(11(12)13-14-15)8-16-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChI Key |

PQTBUWOHEKFSLV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=N1)Br)COCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-5-(phenylmethoxymethyl)triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

Methylation: The methyl group can be introduced using methylating agents like methyl iodide in the presence of a base.

Phenylmethoxymethyl Substitution: The phenylmethoxymethyl group can be introduced through a nucleophilic substitution reaction using phenylmethoxymethyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-5-(phenylmethoxymethyl)triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The phenylmethoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products will vary depending on the nucleophile used.

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced derivatives of the triazole ring.

Hydrolysis: Phenylmethanol and the corresponding triazole derivative.

Scientific Research Applications

4-Bromo-1-methyl-5-(phenylmethoxymethyl)triazole has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and cellular processes.

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-5-(phenylmethoxymethyl)triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Electronic Properties

Triazole derivatives differ significantly based on substituent positions and electronic effects. Below is a comparative analysis with key analogues:

Key Observations :

- Steric Effects : The phenylmethoxymethyl group in the target compound introduces greater steric hindrance compared to smaller substituents (e.g., methyl or methoxy) in analogues like 3-Bromo-1-methyltriazole or 4-Bromo-5-methoxythiazole . This may reduce binding affinity in congested enzyme active sites but improve selectivity .

- Biological Activity : Triazole metabolites like triazole alanine exhibit low acute toxicity (ARfD: 0.2 mg/kg) due to polar functional groups, whereas brominated triazoles may show higher bioactivity but require careful toxicological evaluation .

Toxicity and Regulatory Considerations

- By contrast, non-halogenated triazoles like triazole acetic acid have established ADI values (0.02 mg/kg), highlighting the need for targeted studies on brominated variants .

Biological Activity

4-Bromo-1-methyl-5-(phenylmethoxymethyl)triazole is a member of the triazole family, characterized by a five-membered heterocyclic ring containing three nitrogen atoms. This compound has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and material science. Its unique structure, featuring a bromine atom at the 4-position and a phenylmethoxymethyl group at the 5-position, contributes to its potential applications as an antimicrobial and antifungal agent.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 284.13 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Antifungal Activity

The compound's structure suggests possible antifungal properties. Triazoles are known for their ability to disrupt fungal cell membrane synthesis, and studies have indicated that derivatives of triazoles often show efficacy against fungal pathogens.

The biological activity of this compound is largely attributed to its ability to interact with biological targets such as enzymes and receptors. Interaction studies have utilized various techniques, including:

- Binding Affinity Studies : Evaluating how well the compound binds to specific biological targets.

- Fluorescence Spectroscopy : Investigating changes in fluorescence that indicate interactions with proteins.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1-methyl-1H-1,2,3-triazole | Similar triazole ring | Lacks the phenylmethoxymethyl group |

| 1-Methyl-5-(phenylmethoxy)-1H-1,2,3-triazole | Similar methoxy group | Different halogen position |

| 5-(Phenylmethoxy)-1H-1,2,3-triazole | Triazole core with phenylmethoxy | No methyl group |

These comparisons highlight the unique characteristics of this compound that influence its reactivity and biological properties.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of triazoles exhibited significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were found to be low, indicating high potency.

- Toxicity Assessment : Another investigation assessed the acute toxicity of related triazole compounds in animal models. Results showed no significant toxic effects at therapeutic doses, suggesting a favorable safety profile for further development .

- Mechanistic Insights : Research utilizing UV-vis absorption and fluorescence spectroscopy revealed that the compound influences the microenvironment surrounding globular proteins like human immunoglobulin, indicating potential applications in drug design targeting protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.